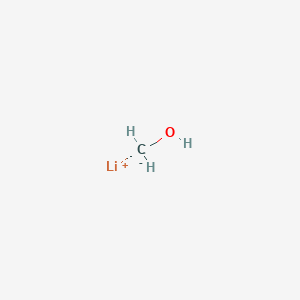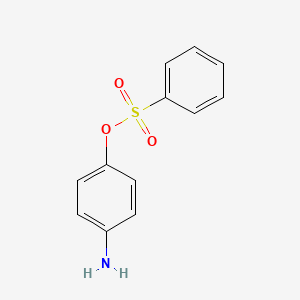
Ethaneperoxoic acid, cyanodiphenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethaneperoxoic acid, cyanodiphenylmethyl ester is a chemical compound with the molecular formula C12H13NO3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethaneperoxoic acid, cyanodiphenylmethyl ester typically involves the esterification of ethaneperoxoic acid with cyanodiphenylmethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethaneperoxoic acid, cyanodiphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethaneperoxoic acid, cyanodiphenylmethyl ester has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce ester and cyanide functionalities into target molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Wirkmechanismus
The mechanism of action of ethaneperoxoic acid, cyanodiphenylmethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active intermediates, while the cyanide group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
- Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester
Uniqueness
Ethaneperoxoic acid, cyanodiphenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
58422-81-4 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
[cyano(diphenyl)methyl] ethaneperoxoate |
InChI |
InChI=1S/C16H13NO3/c1-13(18)19-20-16(12-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1H3 |
InChI-Schlüssel |
NWUVBRAACXOCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OOC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
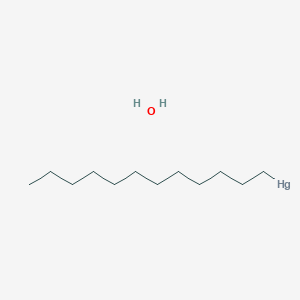

![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
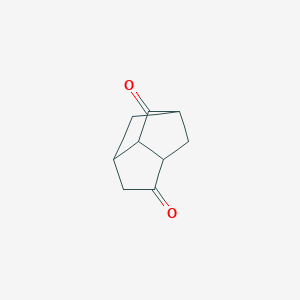
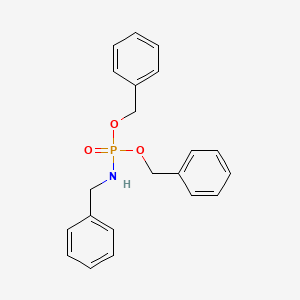
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
